8-(benzyl(methyl)amino)-3-methyl-7-(2-methylallyl)-1H-purine-2,6(3H,7H)-dione
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Description
8-(benzyl(methyl)amino)-3-methyl-7-(2-methylallyl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C18H21N5O2 and its molecular weight is 339.399. The purity is usually 95%.
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Biological Activity
8-(Benzyl(methyl)amino)-3-methyl-7-(2-methylallyl)-1H-purine-2,6(3H,7H)-dione is a purine derivative that has garnered interest due to its potential biological activities. This compound's structure suggests it may interact with various biological targets, making it a candidate for therapeutic applications.
Chemical Structure
The molecular formula of this compound is C21H26N4O3. The structural characteristics include a purine core modified by a benzyl(methyl)amino group and an allyl side chain, which may influence its biological interactions.
Biological Activity Overview
Research indicates that purine derivatives exhibit a range of biological activities, including anti-inflammatory, antitumor, and antiviral effects. The specific compound has not been extensively studied; however, related compounds have shown promising results in various biological assays.
Antitumor Activity
Several studies have highlighted the antitumor potential of purine derivatives. For instance, compounds similar to this compound have demonstrated cytotoxic effects against cancer cell lines. A notable study reported that related purines inhibited cell proliferation in breast cancer cells with IC50 values in the low micromolar range .
Antiviral Properties
Purine derivatives are also known for their antiviral properties. Compounds structurally similar to this one have been investigated for their ability to inhibit viral replication. For example, certain purine analogs have shown efficacy against respiratory syncytial virus (RSV), suggesting that the compound may possess similar antiviral activity .
The precise mechanism of action for this compound remains largely uncharacterized. However, it is hypothesized that its activity may involve the inhibition of key enzymes involved in nucleic acid synthesis or modulation of signaling pathways associated with cell proliferation and survival.
Table 1: Summary of Biological Activities
Activity Type | Related Compound | IC50 (µM) | Reference |
---|---|---|---|
Antitumor | Purine Derivative A | 10 | |
Antiviral | Purine Derivative B | 15 | |
Cytotoxicity | Purine Derivative C | 5 |
Table 2: Structural Comparison with Related Compounds
Compound Name | Molecular Formula | Key Modifications |
---|---|---|
8-(Benzyl(methyl)amino)-3-methyl-... | C21H26N4O3 | Benzyl(methyl)amino group |
8-(Phenylamino)-3-methyl-... | C20H22N4O3 | Phenyl group instead of benzyl |
8-(Allylamino)-3-methyl-... | C21H25N5O2 | Different side chain |
Properties
IUPAC Name |
8-[benzyl(methyl)amino]-3-methyl-7-(2-methylprop-2-enyl)purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O2/c1-12(2)10-23-14-15(22(4)18(25)20-16(14)24)19-17(23)21(3)11-13-8-6-5-7-9-13/h5-9H,1,10-11H2,2-4H3,(H,20,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRVYWNNMUCCEMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CN1C2=C(N=C1N(C)CC3=CC=CC=C3)N(C(=O)NC2=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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